Cas no 77332-90-2 (3-Chloro-5-iodopyridine)
3-Chloro-5-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-5-iodopyridine
- 3-chloro-5-iodo-pyridine
- Pyridine,3-chloro-5-iodo-
- 3-chloranyl-5-iodanyl-pyridine
- Pyridine,3-chloro-5-iodo
- SY110058
- 3-Chloro-5-iodo-pyridine, AldrichCPR
- SCHEMBL1993641
- C76473
- 77332-90-2
- CS-W012816
- JZMJGLPDACZKBC-UHFFFAOYSA-N
- CDA33290
- MFCD08235133
- AB43784
- AKOS015850475
- FT-0678286
- DS-13289
- PYRIDINE, 3-CHLORO-5-IODO-
- J-512271
- A839053
- DTXSID90640070
- DB-030146
-
- MDL: MFCD08235133
- Inchi: 1S/C5H3ClIN/c6-4-1-5(7)3-8-2-4/h1-3H
- InChI Key: JZMJGLPDACZKBC-UHFFFAOYSA-N
- SMILES: IC1C=NC=C(C=1)Cl
Computed Properties
- Exact Mass: 238.90000
- Monoisotopic Mass: 238.89987g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 2.052±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 239.5±20.0 ºC (760 Torr),
- Flash Point: 98.6±21.8 ºC,
- Solubility: Slightly soluble (2.6 g/l) (25 º C),
- PSA: 12.89000
- LogP: 2.33960
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
3-Chloro-5-iodopyridine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Chloro-5-iodopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-5-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C135299-100mg |
3-Chloro-5-iodopyridine |
77332-90-2 | 97% | 100mg |
¥636.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C135299-1g |
3-Chloro-5-iodopyridine |
77332-90-2 | 97% | 1g |
¥2564.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C135299-250mg |
3-Chloro-5-iodopyridine |
77332-90-2 | 97% | 250mg |
¥1022.90 | 2023-09-03 | |
| Alichem | A023023357-250mg |
3-Chloro-5-iodopyridine |
77332-90-2 | 97% | 250mg |
$174.00 | 2023-09-01 | |
| Alichem | A023023357-1g |
3-Chloro-5-iodopyridine |
77332-90-2 | 97% | 1g |
$470.87 | 2023-09-01 | |
| TRC | C371595-50mg |
3-Chloro-5-iodopyridine |
77332-90-2 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C371595-100mg |
3-Chloro-5-iodopyridine |
77332-90-2 | 100mg |
$ 110.00 | 2023-04-18 | ||
| TRC | C371595-250mg |
3-Chloro-5-iodopyridine |
77332-90-2 | 250mg |
$ 178.00 | 2023-04-18 | ||
| TRC | C371595-1g |
3-Chloro-5-iodopyridine |
77332-90-2 | 1g |
$ 400.00 | 2022-04-01 | ||
| Chemenu | CM128847-1g |
3-chloro-5-iodopyridine |
77332-90-2 | 95% | 1g |
$299 | 2021-08-05 |
3-Chloro-5-iodopyridine Suppliers
3-Chloro-5-iodopyridine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-Chloro-5-iodopyridine
Introduction to 3-Chloro-5-Iodopyridine (CAS No 77332-90-2)
3-Chloro-5-Iodopyridine is a heterocyclic aromatic compound with the CAS registry number 77332-90-2. This compound belongs to the pyridine family, a class of six-membered aromatic rings containing one nitrogen atom. The substitution pattern of this molecule includes a chlorine atom at the 3-position and an iodine atom at the 5-position, making it a derivative of pyridine with two halogen substituents. The compound is widely studied in various fields, including organic synthesis, medicinal chemistry, and materials science.
The synthesis of 3-Chloro-5-Iodopyridine is typically achieved through halogenation reactions of pyridine derivatives. One common approach involves the use of electrophilic substitution methods, where pyridine is subjected to chlorination and iodination under controlled conditions. The reactivity of pyridine towards electrophiles is influenced by the electron-withdrawing effect of the nitrogen atom, which facilitates substitution at specific positions. The regioselectivity of these reactions is crucial for obtaining the desired product with high purity.
Recent studies have highlighted the potential applications of 3-Chloro-5-Iodopyridine in drug discovery and development. Due to its unique electronic properties and halogen substituents, this compound serves as a valuable building block in the construction of bioactive molecules. For instance, researchers have explored its role in designing inhibitors for kinases and other enzyme targets associated with diseases such as cancer and neurodegenerative disorders.
In addition to its role in medicinal chemistry, 3-Chloro-5-Iodopyridine has found applications in materials science. The compound's ability to act as a precursor for metal complexes has been leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting properties, such as high surface area and tunable pore sizes, making them suitable for gas storage, catalysis, and sensing applications.
From an analytical perspective, 3-Chloro-5-Iodopyridine has been characterized using various spectroscopic techniques, including UV-vis spectroscopy, NMR spectroscopy, and mass spectrometry. These studies have provided insights into its electronic structure, stability, and reactivity under different conditions. Furthermore, computational methods such as density functional theory (DFT) have been employed to investigate its molecular properties and reaction mechanisms.
One of the most recent advancements involving 3-Chloro-5-Iodopyridine is its use in click chemistry reactions. Click chemistry refers to a set of reactions that are efficient, selective, and operationally simple. By incorporating this compound into click reactions, researchers have successfully synthesized complex molecules with high precision and yield.
The environmental impact of 3-Chloro-5-Iodopyridine has also been a topic of interest in recent studies. Researchers have evaluated its biodegradability under various environmental conditions and assessed its potential toxicity to aquatic organisms. These studies are essential for ensuring the safe handling and disposal of this compound during industrial processes.
In conclusion, 3-Chloro-5-Iodopyridine (CAS No 77332-90-2) is a versatile compound with significant potential in multiple scientific domains. Its unique chemical properties make it an invaluable tool for researchers working in organic synthesis, drug discovery, materials science, and environmental chemistry. As ongoing research continues to uncover new applications and insights into this compound's behavior, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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